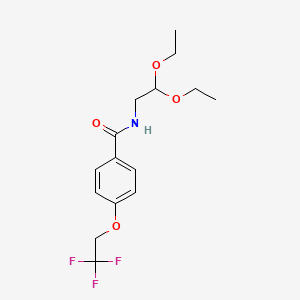![molecular formula C12H16F3N5 B2462457 3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine CAS No. 1006323-05-2](/img/structure/B2462457.png)
3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a bipyrazolyl group and a propan-1-amine group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipyrazolyl ring, the introduction of the trifluoromethyl group, and the attachment of the propan-1-amine group. Trifluoromethyl groups can be introduced using various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. The trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to significantly affect the properties of the compounds they are part of, often resulting in strong acids .Scientific Research Applications
Corrosion Inhibition
Bipyrazolic compounds, including derivatives similar to 3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine, have been studied for their inhibitory effect on the corrosion of metals. For example, N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and similar compounds showed significant inhibition efficiencies against the corrosion of pure iron in acidic media, acting as mixed-type inhibitors (Chetouani et al., 2005). Another study supported these findings, using density functional theory (DFT) to analyze bipyrazolic-type organic compounds as corrosion inhibitors (Wang et al., 2006).
Polymer Modification
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including bipyrazole derivatives. These modifications resulted in increased thermal stability and enhanced antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Trifluoromethylazoles
Research has focused on the synthesis of trifluoromethylazoles, involving bipyrazolyl derivatives. These compounds have shown potential for measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996; 1997), (Jones et al., 1997).
Antimicrobial Applications
A study reported the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, a compound structurally similar to the subject compound. These synthesized compounds exhibited significant antimicrobial properties (Tayade et al., 2012).
Drug Development
Compounds like 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, structurally related to the subject compound, have been investigated for their potential as anti-cancer agents. The structural modifications of these compounds were studied to improve their pharmacological properties (Mun et al., 2012).
Organic Light Emitting Diodes (OLEDs)
Dianionic chelates derived from bipyrazolyl compounds have been utilized in the preparation of emissive Pt(II) metal complexes for potential applications in non-doped OLEDs, demonstrating significant luminescence and efficiency (Hsu et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. It’s worth noting that compounds containing the trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common mechanism for compounds containing the trifluoromethyl group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The trifluoromethylation process typically involves the transfer of a trifluoromethyl group to a variety of compounds, including heteroarylboronic acids and substrates with a variety of functional groups . This suggests that the compound may affect pathways involving these substrates.
Pharmacokinetics
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities , suggesting that they may have favorable ADME properties.
Result of Action
The trifluoromethylation process typically results in the formation of carbon-centered radical intermediates , which can have various effects on cellular processes.
Properties
IUPAC Name |
3-[3-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(7-19(2)17-8)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3-5,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSJYWQOHDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C(=C2)C(F)(F)F)CCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006323-05-2 |
Source


|
| Record name | 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
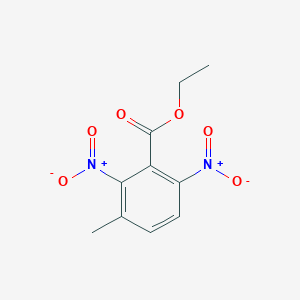
![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)

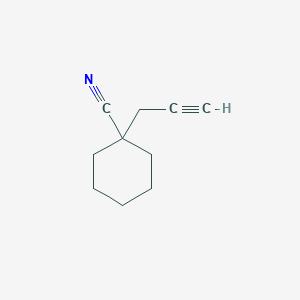
![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
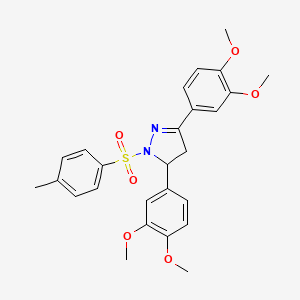
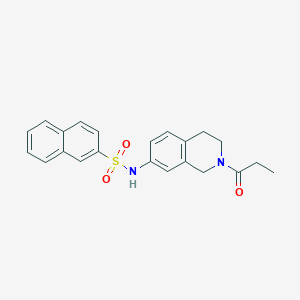
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)

